2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone is a heterocyclic compound characterized by a pyridazinone core, which is substituted with a 2-chlorobenzyl group and a styryl group. This compound has garnered attention in both chemistry and biology due to its potential applications and biological activities. It serves as a valuable building block for the synthesis of more complex molecules and is being studied for its possible therapeutic effects, including antimicrobial and anticancer properties .
The synthesis of 2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone typically involves cyclization reactions starting from appropriate precursors. Common synthetic routes include:
In laboratory settings, reactions are often carried out using solvents like ethanol or methanol under reflux conditions. Continuous flow reactors may be employed in industrial settings to enhance efficiency and yield while minimizing by-products .
2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone can undergo various chemical transformations:
The choice of reagents and conditions significantly influences the outcome of these reactions. For instance, varying temperatures and solvent systems can lead to different product distributions.
The mechanism of action for 2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to various pharmacological effects such as:
2-(2-chlorobenzyl)-6-styryl-4,5-dihydro-3(2H)-pyridazinone has several scientific applications:
The synthesis of the 4,5-dihydropyridazin-3(2H)-one core relies primarily on the cyclocondensation of γ-keto acids with hydrazine derivatives. This reaction proceeds through nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of the γ-keto acid, followed by dehydration and intramolecular cyclization. As demonstrated in the synthesis of structurally analogous pyridazinones, 4-(3-fluoro-4-methoxyphenyl)-4-oxobutanoic acid undergoes reflux with hydrazine hydrate (99%) in absolute ethanol for 3–4 hours to afford 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone in 58–76% yield . The reaction efficiency is highly dependent on the electronic nature of the aryl substituent; electron-donating groups (e.g., methoxy) enhance cyclization kinetics compared to electron-withdrawing substituents. Prolonged reflux (>6 hours) or elevated temperatures (>90°C) typically improves conversion but may promote dehydrogenation side products. For the target compound, 4-(2-chlorophenyl)-4-oxobutanoic acid serves as the obligatory precursor, with cyclization requiring stoichiometric hydrazine (1.0–1.2 equivalents) to minimize dimerization [4] [10].
Table 1: Cyclization Conditions for Pyridazinone Core Synthesis
γ-Keto Acid Precursor | Hydrazine Equivalent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
4-(3-Fluoro-4-methoxyphenyl)-4-oxobutanoic acid | 1.5 | Ethanol | 78 | 4 | 58 |
4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid | 1.2 | Ethanol | 78 | 6 | 78 |
4-(4-Aminophenyl)-4-oxobutanoic acid | 1.0 | Ethanol | 78 | 3 | 82 |
Selective N-alkylation at the pyridazinone N-2 position is critical for introducing the 2-chlorobenzyl moiety. This transformation employs Williamson ether synthesis principles, where the deprotonated pyridazinone nitrogen acts as a nucleophile toward alkyl halides. Optimization studies indicate that treatment of 6-substituted-4,5-dihydro-3(2H)-pyridazinone with potassium carbonate (2.0 equivalents) in acetone, followed by addition of 2-chlorobenzyl chloride (1.2 equivalents), under reflux for 8–12 hours delivers the N-2 alkylated product in 69–85% yield . The use of polar aprotic solvents (e.g., dimethylformamide, acetone) suppresses O-alkylation byproducts, while excess alkylating agent (>1.0 equivalent) compensates for competing hydrolysis. Notably, the steric profile of 2-chlorobenzyl bromide necessitates longer reaction times (12 hours) compared to unsubstituted benzyl halides (6 hours) due to decreased electrophilicity. Regioselectivity is confirmed via nuclear magnetic resonance spectroscopy, where N-2 alkylation exhibits characteristic upfield shifts of the benzylic methylene protons (δ 4.88 ppm) versus N-1 alkylation (δ 5.20–5.40 ppm) [6] [10]. For the target molecule, this step installs the critical 2-chlorobenzyl pharmacophore, enhancing lipophilicity and biological target engagement.
The C-6 styryl group is installed through two principal methodologies: (a) Knoevenagel condensation of 6-methyl-4,5-dihydropyridazinone with aryl aldehydes or (b) palladium-catalyzed Heck coupling of 6-halopyridazinones with styrene derivatives. The Knoevenagel approach employs sodium ethoxide as a base, facilitating the condensation between the activated methyl group at C-6 of the pyridazinone and substituted benzaldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde). Reflux in ethanol for 6–8 hours provides the (E)-styryl derivatives regioselectively in 60–75% yield, with stereoselectivity driven by conjugation stabilization [8] [10]. Alternatively, Heck cross-coupling of 6-bromo-2-(2-chlorobenzyl)-4,5-dihydro-3(2H)-pyridazinone with styrene utilizes palladium(II) acetate (5 mol%) and triethylamine (2.0 equivalents) in dimethylformamide at 110°C for 24 hours, achieving 70–80% yield with >99% (E)-selectivity. The latter method accommodates electron-deficient styrenes (e.g., 4-nitrostyrene) but requires inert atmosphere to prevent catalyst deactivation [8]. Microwave-assisted Heck reactions reduce reaction times to 30–45 minutes while maintaining comparable yields, offering a throughput advantage for structure-activity relationship studies.
Table 2: Styryl Group Installation Methods Compared
Method | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Stereoselectivity |
---|---|---|---|---|---|---|
Knoevenagel | Sodium ethoxide | Ethanol | 78 | 8 | 65 | >95% (E) |
Heck Coupling | Pd(OAc)₂, Et₃N | Dimethylformamide | 110 | 24 | 78 | >99% (E) |
Microwave-Heck | Pd(OAc)₂, K₂CO₃ | Dimethylformamide | 130 | 0.75 | 82 | >99% (E) |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1